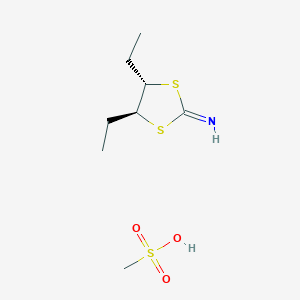
(4S,5S)-4,5-diethyl-1,3-dithiolan-2-imine;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-4,5-diethyl-1,3-dithiolan-2-imine;methanesulfonic acid is a complex organic compound that features a unique structure with both dithiolan and imine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-diethyl-1,3-dithiolan-2-imine involves several steps. One common method includes the reaction of diethyl dithiolate with an appropriate imine precursor under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the dithiolan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-4,5-diethyl-1,3-dithiolan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The imine group can undergo nucleophilic substitution reactions with reagents like Grignard reagents or organolithium compounds, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Grignard reagents in ether or organolithium compounds in tetrahydrofuran.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted imines or amines.
Scientific Research Applications
(4S,5S)-4,5-diethyl-1,3-dithiolan-2-imine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (4S,5S)-4,5-diethyl-1,3-dithiolan-2-imine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-4,5-diethyl-1,3-dithiolan-2-one: Similar structure but with a carbonyl group instead of an imine.
(4S,5S)-4,5-diethyl-1,3-dithiolan-2-thiol: Contains a thiol group instead of an imine.
(4S,5S)-4,5-diethyl-1,3-dithiolan-2-amine: Features an amine group instead of an imine.
Uniqueness
(4S,5S)-4,5-diethyl-1,3-dithiolan-2-imine is unique due to its combination of dithiolan and imine functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61522-00-7 |
|---|---|
Molecular Formula |
C8H17NO3S3 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
(4S,5S)-4,5-diethyl-1,3-dithiolan-2-imine;methanesulfonic acid |
InChI |
InChI=1S/C7H13NS2.CH4O3S/c1-3-5-6(4-2)10-7(8)9-5;1-5(2,3)4/h5-6,8H,3-4H2,1-2H3;1H3,(H,2,3,4)/t5-,6-;/m0./s1 |
InChI Key |
CCNHGXHSJGUNHW-GEMLJDPKSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H](SC(=N)S1)CC.CS(=O)(=O)O |
Canonical SMILES |
CCC1C(SC(=N)S1)CC.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















